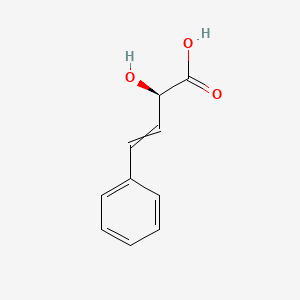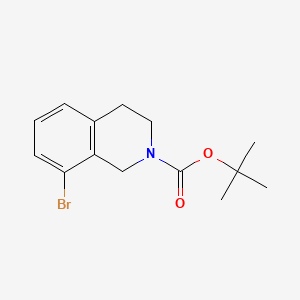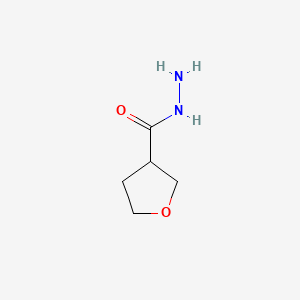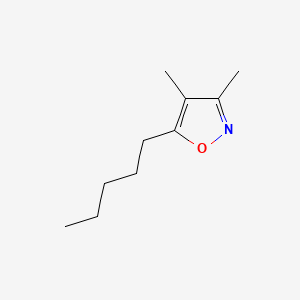
(R)-2-Hydroxy-4-phenylbutenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Hydroxy-4-phenylbutenoic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (-C6H5) attached to a butenoic acid backbone. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Applications De Recherche Scientifique
®-2-Hydroxy-4-phenylbutenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-4-phenylbutenoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 4-phenyl-2-butenoic acid using a chiral catalyst such as a chiral oxazaborolidine. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a reducing agent like borane (BH3).
Industrial Production Methods
Industrial production of ®-2-Hydroxy-4-phenylbutenoic acid may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and enantiomeric purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Hydroxy-4-phenylbutenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenoic acid backbone can be reduced to form a saturated acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenyl-2-butenal or 4-phenyl-2-butanone.
Reduction: Formation of 2-hydroxy-4-phenylbutanoic acid.
Substitution: Formation of 2-chloro-4-phenylbutenoic acid or 2-bromo-4-phenylbutenoic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Hydroxy-4-phenylbutenoic acid: The enantiomer of ®-2-Hydroxy-4-phenylbutenoic acid, with different optical activity and potentially different biological activity.
4-Phenyl-2-butenoic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.
2-Hydroxy-4-phenylbutanoic acid: A saturated analog with different chemical and biological properties.
Uniqueness
®-2-Hydroxy-4-phenylbutenoic acid is unique due to its chiral center, which imparts specific optical activity and influences its interaction with biological targets. Its combination of a hydroxyl group and a phenyl group attached to a butenoic acid backbone makes it a versatile compound in various chemical reactions and applications.
Propriétés
IUPAC Name |
(2R)-2-hydroxy-4-phenylbut-3-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGWKQRHPWUSNY-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=C[C@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)




![Thieno[3,2-b]thiophene-2-carbonitrile](/img/structure/B592365.png)



